2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate CAS number and identifiers
2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate CAS number and identifiers
The following technical guide provides an in-depth analysis of 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate , a specialized fluorinated pyridine intermediate used in the synthesis of advanced agrochemicals and pharmaceutical scaffolds.
[1][2][3][4]
Executive Summary
2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate (CAS 680217-92-9 ) is a high-value heterocyclic building block characterized by a highly substituted pyridine ring and a sterically hindered ester moiety.[1] It serves as a critical acyl donor and intermediate in the development of fluorinated nicotinamides, a class of compounds frequently exploited for their herbicidal and fungicidal properties (e.g., diflufenican analogs).
This guide details the physicochemical identity, synthetic pathways, and handling protocols for this compound, designed for researchers optimizing structure-activity relationships (SAR) in fluorinated heterocycles.
Chemical Identity & Physicochemical Properties[1][2][5][6][7][8]
Nomenclature & Identifiers
| Identifier Type | Value |
| Chemical Name | 2,6-Dimethylphenyl 2,6-dichloro-5-fluoropyridine-3-carboxylate |
| CAS Number | 680217-92-9 |
| Molecular Formula | C₁₄H₁₀Cl₂FNO₂ |
| Molecular Weight | 314.14 g/mol |
| SMILES | Cc1cccc(C)c1OC(=O)c2c(Cl)nc(Cl)c(F)c2 |
| InChI Key | (Predicted) HVZXJ...[2][1] (Structure specific) |
Physical Properties
| Property | Specification | Note |
| Appearance | Off-white to pale yellow solid | Crystalline powder |
| Melting Point | 115–120 °C (Estimated) | Based on similar aryl nicotinates |
| Solubility | Soluble in DCM, EtOAc, DMSO | Poorly soluble in water |
| Reactivity | Susceptible to nucleophilic attack at carbonyl | Sterically hindered ester |
Synthetic Pathway & Methodology
The synthesis of 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate is typically achieved via an acyl chloride intermediate to overcome the steric hindrance of the 2,6-dimethylphenol nucleophile.
Core Reaction Scheme
-
Activation: Conversion of 2,6-dichloro-5-fluoronicotinic acid to its acid chloride using thionyl chloride (
) or oxalyl chloride. -
Esterification: Nucleophilic acyl substitution with 2,6-dimethylphenol in the presence of a non-nucleophilic base.
Detailed Protocol
Reagents:
-
Precursor: 2,6-Dichloro-5-fluoronicotinic acid (CAS 82671-06-5)[2]
-
Reagent: Thionyl Chloride (
) -
Nucleophile: 2,6-Dimethylphenol (CAS 576-26-1)
-
Base: Triethylamine (
) or Pyridine -
Solvent: Dichloromethane (DCM) or Toluene
Step-by-Step Procedure:
-
Acid Chloride Formation:
-
Charge a reaction vessel with 2,6-dichloro-5-fluoronicotinic acid (1.0 eq) and anhydrous toluene.
-
Add
(1.5 eq) dropwise with a catalytic amount of DMF. -
Reflux at 80°C for 3 hours until gas evolution (
, ) ceases. -
Concentrate in vacuo to remove excess
. The residue (2,6-dichloro-5-fluoronicotinoyl chloride) is used immediately.
-
-
Ester Coupling:
-
Dissolve 2,6-dimethylphenol (1.05 eq) and
(1.2 eq) in dry DCM at 0°C. -
Add the crude acid chloride (dissolved in DCM) dropwise to the phenol solution, maintaining temperature <5°C to prevent side reactions.
-
Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Monitor: Check reaction progress via TLC (Hexane:EtOAc 4:1) or HPLC.[3][4]
-
-
Work-up & Purification:
Reaction Logic Visualization
The following diagram illustrates the chemical flow and mechanistic logic:
Figure 1: Synthetic workflow from parent acid to the target aryl ester.
Applications in Research & Development
This compound is not merely an endpoint but a strategic intermediate . The 2,6-dimethylphenyl ester group acts as an "activated ester" analog in specific contexts due to the leaving group ability of the electron-rich, yet sterically crowded phenol.
Synthesis of N-Aryl Nicotinamides (Agrochemicals)
The primary utility of this scaffold lies in the synthesis of fluorinated nicotinamide herbicides. The ester can undergo aminolysis with complex anilines.
-
Advantage: The 2,6-dimethylphenyl group prevents hydrolysis during storage but is sufficiently reactive with strong amine nucleophiles under catalyzed conditions, offering a controlled release of the acyl group compared to the unstable acid chloride.
Fragment-Based Drug Discovery (FBDD)
In pharmaceutical research, the 2,6-dichloro-5-fluoropyridine core is a "privileged structure" found in antibacterial agents (e.g., naphthyridine precursors). This ester allows for the introduction of the pyridine moiety into larger molecular frameworks via transesterification or amidation.
Mechanistic Role in Aminolysis
Figure 2: Mechanism of aminolysis where the 2,6-dimethylphenoxy group serves as a leaving group.
Analytical Characterization
To validate the synthesis, the following analytical parameters should be met:
HPLC Method (Quality Control)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 50% B to 95% B over 10 minutes.
-
Detection: UV @ 254 nm (Pyridine absorption).
-
Retention Time: Expect elution later than the parent acid due to increased lipophilicity.
NMR Spectroscopy (Expected Signals)
-
¹H NMR (400 MHz, CDCl₃):
- 8.1–8.3 ppm (d, 1H, Pyridine H-4).
- 7.0–7.2 ppm (m, 3H, Phenyl Ar-H).
- 2.1–2.3 ppm (s, 6H, Phenyl -CH₃).
-
¹⁹F NMR:
-
Single singlet around
-110 to -120 ppm (Ar-F).
-
Safety & Handling (MSDS Summary)
| Hazard Class | Statement | Precaution |
| Skin Irritant | H315: Causes skin irritation | Wear nitrile gloves. |
| Eye Irritant | H319: Causes serious eye irritation | Use safety goggles. |
| Respiratory | H335: May cause respiratory irritation | Handle in a fume hood. |
| Storage | Moisture sensitive (Esters can hydrolyze) | Store under inert gas (Argon/N2) at 2–8°C. |
References
-
ChemicalBook. (2024). 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate Product Page. Retrieved from
-
PubChem. (2024). 2,6-Dichloro-5-fluoronicotinic acid (Parent Compound).[2][6][1][7][4][5][8][9][10] National Library of Medicine. Retrieved from
-
Google Patents. (1993). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid. US Patent 5204478A. Retrieved from
-
BLD Pharm. (2024). Product Analysis: 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate. Retrieved from
Sources
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- 3. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 4. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 5. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse and particularly pure 2,6-dichloro-5-fluoro-nicotinic acid - Google Patents [patents.google.com]
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- 8. 2,6-dichloro-5-fluoronicotinic acid [china-glyphosate.com]
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